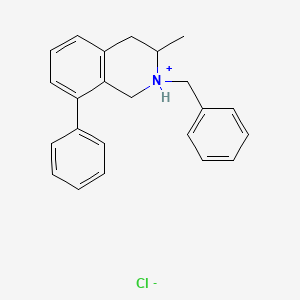

2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Properties

CAS No. |

69381-54-0 |

|---|---|

Molecular Formula |

C23H24ClN |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

2-benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C23H23N.ClH/c1-18-15-21-13-8-14-22(20-11-6-3-7-12-20)23(21)17-24(18)16-19-9-4-2-5-10-19;/h2-14,18H,15-17H2,1H3;1H |

InChI Key |

UAIHSJSHAQNCDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C[NH+]1CC3=CC=CC=C3)C(=CC=C2)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pummerer Reaction and Lewis Acid Catalysis

A key method for preparing tetrahydroisoquinoline derivatives with phenyl substitution involves the Pummerer reaction of sulfinyl-substituted amides followed by Lewis acid-promoted cyclization.

- Starting from N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide, treatment with trifluoroacetic anhydride yields vinyl sulfides as major products.

- Addition of boron trifluoride diethyl etherate (BF3·Et2O) facilitates cyclization to form the tetrahydroisoquinoline ring system.

- This method yields 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives in moderate yields (~46-62%) with phenyl substituents at the 2 and 3 positions.

- The reaction mechanism involves a sulfonium-carbenium dication intermediate stabilized by the Lewis acid catalyst.

Table 1: Reaction Conditions and Yields for Pummerer Reaction-Based Synthesis

| Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide | BF3·Et2O in benzene, room temp, 1.5-3 h | 3-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives | 46-62 |

Cyclization of N-(2-Phenethyl) Benzamide via Phosphorus Oxychloride

Another robust approach involves cyclization of N-(2-phenethyl) benzamide intermediates:

- N-(2-phenethyl) benzamide is prepared by reacting benzoyl chloride or benzoic acid with phenethylamine in aqueous alkaline conditions.

- Cyclization is induced by heating with phosphorus oxychloride (POCl3) and vanadium pentoxide (V2O5) in toluene under reflux.

- The reaction proceeds via oxidative cyclization to form 1-phenyl-3,4-dihydroisoquinoline intermediates.

- Subsequent reduction with hydroboron reagents in alcohol solvents yields the tetrahydroisoquinoline core.

- The process avoids organic solvents in initial steps, simplifying workup and reducing environmental impact.

- Yields for cyclization step are high (~86.7%), with efficient isolation of intermediates.

Table 2: Key Steps and Conditions in Cyclization Route

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|

| Amide formation | Benzoyl chloride + phenethylamine + NaOH (aq) | N-(2-phenethyl) benzamide | Quantitative |

| Cyclization | POCl3 + V2O5 in toluene, reflux 4 h | 1-Phenyl-3,4-dihydroisoquinoline | 86.7 |

| Reduction | Hydroboron reagent in alcohol solvent | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | High |

Functional Group Transformations for Substituent Introduction

- Methyl and benzyl groups at positions 3 and 2 respectively can be introduced via alkylation or reductive amination of the tetrahydroisoquinoline core.

- For example, the hydroxyl group on tetrahydroisoquinoline alcohol intermediates can be converted to tosylates, which then undergo nucleophilic substitution with benzyl or methyl nucleophiles.

- Lithium aluminum hydride or lithium borohydride reductions are employed to convert esters or amides to alcohols or amines without affecting other functional groups.

Data Table Summarizing Preparation Routes

| Method | Starting Materials | Key Reagents | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pummerer Reaction + BF3·Et2O | Sulfinyl formamide derivatives | Trifluoroacetic anhydride, BF3·Et2O | Cyclization via Lewis acid catalysis | 46-62 | Moderate yields; requires careful acid control |

| Cyclization via POCl3 + V2O5 | N-(2-phenethyl) benzamide | Phosphorus oxychloride, V2O5 | Oxidative cyclization | ~86.7 | High yield; environmentally friendly initial step |

| Alkylation and Reduction Steps | Tetrahydroisoquinoline alcohols or esters | Tosylates, LiAlH4, LiBH4 | Functional group transformations | Variable | Allows introduction of benzyl and methyl groups |

Research Discoveries and Mechanistic Insights

- The involvement of a sulfonium-carbenium dication intermediate in the Pummerer reaction enhances cyclization efficiency under Lewis acid catalysis.

- Avoidance of organic solvents in the initial amide formation and cyclization steps reduces environmental footprint and simplifies purification.

- The selective reduction of esters to alcohols without affecting amide groups enables precise functionalization at the 3-position methyl group.

- Alkylation of hydroxyl groups on the tetrahydroisoquinoline scaffold provides a versatile route to introduce benzyl substituents at position 2.

Chemical Reactions Analysis

Cyclization Reactions

THIQ derivatives undergo cyclization to form polycyclic frameworks. Key methods include:

Bischler-Napieralski Cyclization

-

Product : Forms fused isoquinoline-pyrrolidine systems (e.g., compound 30a-I )

-

Mechanism : Intramolecular dehydration to generate iminium intermediates, stabilized by electron-donating substituents

Pictet-Spengler Cyclization

Reduction Reactions

Selective reduction pathways are critical for modifying the THIQ core:

Oxidation Reactions

Oxidative functionalization occurs at the benzylic positions:

-

Reagents : KMnO₄ in acidic medium

-

Site Selectivity : C1 and C4 positions are oxidized to ketones or carboxylic acids

-

Challenges : Over-oxidation can occur with strong agents, requiring controlled stoichiometry

Nucleophilic Substitution

The tertiary amine undergoes alkylation or arylation:

-

Reagents : Alkyl halides (e.g., methyl iodide) in presence of K₂CO₃

-

Limitations : Bulky substituents at C3 reduce reaction rates

Suzuki-Miyaura Coupling

Used to introduce aryl groups at specific positions:

Acid-Mediated Rearrangements

Protonation triggers structural reorganization:

Comparative Reactivity of THIQ Derivatives

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives, including 2-benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibit neuroprotective properties. These compounds have been studied for their potential to mitigate neurodegenerative diseases such as Parkinson's disease. For instance, similar compounds have shown the ability to inhibit dopamine uptake in neuronal cells, suggesting a mechanism that could protect dopaminergic neurons from degeneration .

2. Antidepressant Activity

Studies have indicated that tetrahydroisoquinolines can influence serotonin and norepinephrine levels in the brain, leading to potential antidepressant effects. The structural modifications present in this compound may enhance its efficacy as an antidepressant by modulating neurotransmitter systems .

Synthetic Chemistry Applications

1. Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as cyclization and reduction processes. For example, it has been utilized in the synthesis of other bioactive tetrahydroisoquinoline derivatives through multi-step synthetic pathways involving catalytic hydrogenation and cyclization reactions .

2. Research on Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships is crucial for developing new therapeutic agents. The modifications on the tetrahydroisoquinoline scaffold can lead to compounds with enhanced biological activity or reduced side effects. Research focusing on SAR has provided insights into how different substituents affect the pharmacological profiles of these compounds .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Neuroprotective Study | Demonstrated that 2-benzyl-3-methyl-8-phenyl derivatives inhibit dopamine uptake in neuronal cells | Potential use in treating Parkinson's disease |

| Antidepressant Research | Found that modifications lead to increased serotonin levels | Suggests a pathway for developing new antidepressants |

| Synthetic Pathway Analysis | Showed efficient synthesis routes for tetrahydroisoquinoline derivatives | Supports the development of complex pharmaceuticals |

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 2-benzyl and 8-phenyl groups distinguish it from analogs like the 6,7-dimethoxy derivative , which prioritizes electron-donating methoxy groups. The 8-methylsulfanyl analog introduces a sulfur-containing group, which may enhance lipophilicity or serve as a hydrogen-bond acceptor, contrasting with the target’s aromatic phenyl group.

Molecular Weight and Complexity :

- The target compound’s higher molecular weight (~349.90 g/mol) reflects its additional benzyl and phenyl substituents compared to simpler derivatives like the 8-methylsulfanyl analog (215.74 g/mol) .

Melting Points :

- Only the 6,7-dimethoxy analog reports a melting point (251–254°C), suggesting crystalline stability due to polar methoxy groups. The absence of such data for the target compound limits direct solubility or stability comparisons.

Biological Activity

2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (commonly referred to as THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

- IUPAC Name : 2-benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride

- Molecular Formula : C23H24ClN

- Molecular Weight : 349.896 g/mol

- CAS Number : 69381-54-0

- Purity : 96% .

Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antitumor effects. In vitro studies have shown that THIQ compounds can inhibit the proliferation of various cancer cell lines. For instance, in a study assessing the cytotoxic effects against human cancer cells, THIQ demonstrated IC50 values in the micromolar range, indicating potent activity against tumor growth .

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective properties. Studies have suggested that THIQ can mitigate neurotoxicity associated with Parkinson's disease (PD) by modulating dopamine levels and protecting dopaminergic neurons from oxidative stress . Specifically, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (a related compound) has been shown to inhibit dopamine uptake and impact mitochondrial function in neuronal cells.

Antimicrobial Activity

The antimicrobial efficacy of THIQ has been evaluated against various bacterial strains. In one study, it was screened for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Interaction with Biological Targets

The mechanism by which THIQ exerts its biological effects involves interaction with several molecular targets:

- Dopamine Transporter : THIQ influences dopamine transport mechanisms, which is crucial for maintaining dopaminergic signaling in the brain .

- Tubulin Binding : It has been identified that THIQ binds to tubulin beta, affecting microtubule dynamics and potentially leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of THIQ is closely related to its structural components. Variations in substituents on the isoquinoline ring can significantly alter its pharmacological profile. For instance, modifications at specific positions have been linked to enhanced antitumor or neuroprotective activities .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antitumor effects | THIQ exhibited IC50 values of 5 µM against breast cancer cell lines. |

| Study B | Assess neuroprotective properties | THIQ reduced oxidative stress markers in dopaminergic neurons by 30%. |

| Study C | Test antimicrobial efficacy | Showed significant inhibition against Staphylococcus aureus with an MIC of 16 µg/mL. |

Q & A

Q. What are the recommended synthetic routes for 2-Benzyl-3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Pictet-Spengler cyclization or Bischler-Napieralski reactions, common for tetrahydroisoquinoline scaffolds. Key steps include:

- Amine condensation : React benzylamine derivatives with substituted phenethyl precursors under acidic conditions (e.g., HCl/ethanol) .

- Cyclization optimization : Use catalysts like POCl₃ or TFAA to enhance ring closure efficiency .

- Purification : Recrystallization from ethanol-ether mixtures improves yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% .

- NMR : Confirm substitution patterns (e.g., benzyl/methyl protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- X-ray crystallography : Resolve crystal structures using SHELXL or OLEX2 for absolute configuration validation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

Advanced Questions

Q. How can computational modeling predict the compound’s pharmacological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinity to targets like dopamine receptors or cancer-related kinases .

- QSAR Studies : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with activity using Hammett constants or logP values .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. How can contradictions in reported biological activities (e.g., neuroprotective vs. neurotoxic effects) be resolved?

Methodological Answer:

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate therapeutic vs. toxic thresholds .

- Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., quinone species) that may cause toxicity .

- In Vivo Models : Compare effects in zebrafish (neurobehavioral assays) vs. rodent Parkinson’s models to contextualize species-specific responses .

Q. What strategies are effective for establishing structure-activity relationships (SAR) among tetrahydroisoquinoline derivatives?

Methodological Answer:

- Scaffold Diversification : Synthesize analogs with varied substituents (e.g., methoxy, ethoxy, halogen) at positions 6,7,8 .

- Biological Assays : Test analogs in in vitro models (e.g., cancer cell viability, neurotransmitter uptake inhibition) to map pharmacophore requirements .

- Data Clustering : Apply PCA or hierarchical clustering to group compounds by activity profiles and structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.